2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one is a complex organic compound with the molecular formula and a molecular weight of 223.32 g/mol. It is classified under heterocyclic compounds, specifically within the category of piperazine derivatives, which are known for their pharmacological significance. This compound is notable for its potential applications in medicinal chemistry and drug development, particularly in targeting various biological pathways.
The synthesis of 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one typically involves multi-step organic reactions that include cyclization and amination processes. A common synthetic route may start from readily available cyclopentane derivatives, followed by the introduction of the piperazine moiety through nucleophilic substitution or condensation reactions.
The structural representation of 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one can be depicted using various notations:
C1CC(CC1N)N2CCN3C(C2)CCC3=O
TZBZWWGOFGVDLA-UHFFFAOYSA-N
The compound appears as a white to off-white powder and is stable at room temperature. Its solubility characteristics are influenced by the presence of the amino group and the cyclic structures.
The compound can engage in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is largely dictated by its heterocyclic nature, allowing it to function as both a nucleophile and electrophile in organic synthesis.
The mechanism of action for 2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one is primarily linked to its interaction with specific biological targets such as protein kinases. It may act as an inhibitor by binding to the active site of these enzymes, thereby modulating their activity.
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in cell signaling pathways, which could lead to therapeutic applications in cancer treatment and other diseases.
2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one has potential applications in:
This compound represents a promising area of research within medicinal chemistry due to its structural complexity and potential biological activity. Further studies are warranted to fully elucidate its mechanisms and therapeutic potential.
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.:
CAS No.:
CAS No.: 50657-19-7